molecular formula C8H16OS B12671643 3-Mercaptooctanal CAS No. 473438-39-0

3-Mercaptooctanal

Cat. No.: B12671643
CAS No.: 473438-39-0
M. Wt: 160.28 g/mol
InChI Key: CQZARDZYAZYHBT-UHFFFAOYSA-N
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Description

3-Mercaptooctanal is an organic compound with the molecular formula C8H16OS. It is characterized by the presence of a thiol group (-SH) and an aldehyde group (-CHO) within its structure. This compound is known for its distinctive sulfurous odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Mercaptooctanal can be synthesized through several methods. One common approach involves the reaction of octanal with hydrogen sulfide (H2S) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield this compound.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where octanal and hydrogen sulfide are combined in the presence of a suitable catalyst. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Mercaptooctanal undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Primary alcohols.

    Substitution: Thioethers or thioesters.

Scientific Research Applications

3-Mercaptooctanal has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a reagent in biochemical assays and studies involving thiol groups.

    Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Mercaptooctanal involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can lead to changes in cellular pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-Mercaptopropanal: Similar structure but with a shorter carbon chain.

    3-Mercaptohexanal: Similar structure but with a different carbon chain length.

    3-Mercaptoheptanal: Similar structure but with a different carbon chain length.

Uniqueness

3-Mercaptooctanal is unique due to its specific carbon chain length, which influences its chemical properties and reactivity. This makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

473438-39-0

Molecular Formula

C8H16OS

Molecular Weight

160.28 g/mol

IUPAC Name

3-sulfanyloctanal

InChI

InChI=1S/C8H16OS/c1-2-3-4-5-8(10)6-7-9/h7-8,10H,2-6H2,1H3

InChI Key

CQZARDZYAZYHBT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC=O)S

Origin of Product

United States

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